2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one
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Overview
Description
2-[(4,8-DIMETHYLQUINAZOLIN-2-YL)AMINO]-6-METHYL-5-[(NAPHTHALEN-1-YL)METHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,8-DIMETHYLQUINAZOLIN-2-YL)AMINO]-6-METHYL-5-[(NAPHTHALEN-1-YL)METHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step reactions. One common method involves the reaction of 2-chloromethyl-4-methyl-quinazoline with an appropriate amine under anhydrous conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(4,8-DIMETHYLQUINAZOLIN-2-YL)AMINO]-6-METHYL-5-[(NAPHTHALEN-1-YL)METHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce the corresponding amines.
Scientific Research Applications
2-[(4,8-DIMETHYLQUINAZOLIN-2-YL)AMINO]-6-METHYL-5-[(NAPHTHALEN-1-YL)METHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(4,8-DIMETHYLQUINAZOLIN-2-YL)AMINO]-6-METHYL-5-[(NAPHTHALEN-1-YL)METHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Such as prazosin and doxazosin, which are used to treat hypertension and benign prostatic hyperplasia.
Quinazolinone Derivatives: Such as erlotinib and gefitinib, which are used in cancer therapy.
Uniqueness
2-[(4,8-DIMETHYLQUINAZOLIN-2-YL)AMINO]-6-METHYL-5-[(NAPHTHALEN-1-YL)METHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific structural features, which confer distinct biological activities
Properties
Molecular Formula |
C26H23N5O |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-[(4,8-dimethylquinazolin-2-yl)amino]-4-methyl-5-(naphthalen-1-ylmethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C26H23N5O/c1-15-8-6-13-20-16(2)27-25(29-23(15)20)31-26-28-17(3)22(24(32)30-26)14-19-11-7-10-18-9-4-5-12-21(18)19/h4-13H,14H2,1-3H3,(H2,27,28,29,30,31,32) |
InChI Key |
PSTIBKPAHDGSSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC(=C(C(=O)N3)CC4=CC=CC5=CC=CC=C54)C)C |
Origin of Product |
United States |
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